6-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Rhodium-Catalyzed Selective Coupling
Research by Zheng, Zhang, and Cui (2014) explored the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide with aryl boronic acids. This process, involving C-C and C-C/C-N bond formation, is pertinent to the synthesis and applications of indole derivatives, including 6-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-indole-2-carboxamide (Zheng, Zhang, & Cui, 2014).
2. Maillard Reaction and Mass Spectrometry
Goh, Mordi, and Mansor (2015) utilized mass spectrometry to optimize and characterize the Maillard reaction. They synthesized new 6-methoxy-tetrahydro-β-carboline derivatives, a process potentially relevant for creating compounds like this compound (Goh, Mordi, & Mansor, 2015).
3. Potential Cannabinoid Receptor Activity
Westphal et al. (2015) investigated novel compounds, including thiazolylindoles, which potentially possess cannabinoid receptor activity. This research could inform the understanding of related indole derivatives, including the chemical (Westphal et al., 2015).
4. Anticancer Applications
Research by Zhang et al. (2017) on N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as anticancer agents targeting the epidermal growth factor receptor (EGFR) provides insight into similar indole derivatives' potential in cancer treatment (Zhang et al., 2017).
5. Antagonists for NMDA Receptor
Borza et al. (2007) identified indole-2-carboxamides as potent NR2B subunit-selective antagonists of the NMDA receptor. Their study of the structure-activity relationship (SAR) and ADME properties of these compounds contributes to understanding the pharmacological potential of similar indole derivatives (Borza et al., 2007).
6. Palladium-Catalyzed Heteroannulation
Hussain et al. (2019) demonstrated a palladium-catalyzed heteroannulation between [60]fullerene and N-methoxy-1H-indole-1-carboxamides. This study provides a framework for the synthesis of complex structures involving indole derivatives (Hussain et al., 2019).
Properties
IUPAC Name |
6-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-29-17-7-5-15-11-19(25-18(15)13-17)22(27)24-16-6-4-14-8-9-26(20(14)12-16)23(28)21-3-2-10-30-21/h2-7,10-13,25H,8-9H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHHYKBURAWVAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC4=C(CCN4C(=O)C5=CC=CS5)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.